4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-methyl-3-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)12-5-8-7(9)4-11(3)10-8/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDGQQLRQBCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206599 | |
| Record name | 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619896-92-2 | |
| Record name | 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619896-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-3-[(1-methylethoxy)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the bromination of a suitable pyrazole precursor. The reaction conditions often include the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution . The isopropoxymethyl group can be introduced through a nucleophilic substitution reaction using isopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the isopropoxymethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
- Structure : Replaces isopropoxymethyl with bromomethyl.
- Molecular formula : C5H6Br2N2.
- Physical properties : Lower molecular weight (253.92 g/mol) and higher reactivity due to labile bromine atoms.
- Synthesis : Likely involves bromination of a methyl precursor.
- Applications : Bromomethyl groups are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Trifluoromethyl group at the 3-position.
- Molecular formula : C5H4BrF3N2.
- Key differences : The trifluoromethyl group enhances electronegativity and metabolic resistance compared to isopropoxymethyl.
- Similarity score : 0.90 (high structural overlap) .
- Applications : Fluorinated pyrazoles are common in agrochemicals and pharmaceuticals due to improved bioavailability .
4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
4-Bromo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Structure : Isobutoxymethyl and trifluoropropyl substituents.
- Molecular formula : C11H16BrF3N2O.
- Properties : Predicted density (1.44 g/cm³) and boiling point (312.2°C) suggest higher lipophilicity than the target compound .
- Applications : Trifluoropropyl groups may enhance binding affinity in therapeutic targets .
Biological Activity
4-Bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological applications, and relevant research findings.
The compound is characterized by the presence of a bromine atom and an isopropoxymethyl group, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit specific enzymes, modulating metabolic pathways. For instance, it has been shown to interact with cyclooxygenase enzymes (COX), which are key players in inflammatory processes.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various studies. It has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, it demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), potentially through apoptosis induction and cell cycle arrest mechanisms .
Research Findings and Case Studies
Several studies have investigated the biological activities of pyrazoles, with specific focus on derivatives like this compound:
Q & A
Q. What are the recommended synthetic routes for 4-bromo-3-(isopropoxymethyl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves bromination and etherification steps. Key intermediates like 3-(hydroxymethyl)-1-methyl-1H-pyrazole can be functionalized using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:
- Catalyst screening : Use of phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Reactions at 60–80°C balance kinetics and decomposition risks .
| Reaction Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 65–75% | >95% |
| Toluene, TBAB, 60°C | 70–85% | >98% |
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Multi-spectroscopic and crystallographic techniques are essential:
- ¹H/¹³C NMR : Key peaks include δ ~4.05 ppm (CH₃ of pyrazole) and δ ~3.5–4.0 ppm (isopropoxymethyl protons) .
- X-ray crystallography : Resolves regiochemical ambiguity (e.g., bromine vs. isopropoxymethyl positioning) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 275.03) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity : Harmful if inhaled/swallowed (H301); use PPE (gloves, respirators) in ventilated hoods .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like cannabinoid receptors (Ki < 100 nM predicted for analogs) .
- QSAR models : Correlate substituent electronegativity (e.g., Br, CF₃) with anti-inflammatory activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in regioselectivity data during functionalization?
Methodological Answer:
Q. How does this compound interact with biological membranes, and what assays validate its permeability?
Methodological Answer:
- PAMPA assay : Measure passive diffusion (logP ~2.5 indicates moderate blood-brain barrier penetration) .
- Caco-2 cell models : Quantify apical-to-basolateral transport (efflux ratio < 2 suggests low P-gp-mediated efflux) .
- Fluorescence microscopy : Tag with BODIPY® to visualize subcellular localization .
Q. What are the degradation pathways under accelerated stability conditions?
Methodological Answer:
Q. How can regiochemical isomers be separated and characterized?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (retention times differ by ~1.5 min) .
- Crystallography : Co-crystallize with chiral auxiliaries (e.g., L-tartaric acid) to resolve enantiomers .
- Vibrational spectroscopy : IR peaks at 650 cm⁻¹ (C-Br stretch) distinguish 3- vs. 4-bromo isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
